Methyl dodonate A acetate
CAS No.: 349487-98-5
Cat. No.: VC0210146
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349487-98-5 |
---|---|
Molecular Formula | C23H30O5 |
Molecular Weight | 386.5 g/mol |
IUPAC Name | methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate |
Standard InChI | InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1 |
SMILES | CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |
Canonical SMILES | CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |
Appearance | Powder |
Introduction
Chemical Identity and Classification
Methyl dodonate A acetate (CAS: 349487-98-5) belongs to the diterpenoid class of natural products. It is an acetylated derivative of the parent compound methyl dodonate A. The compound features a complex molecular structure with multiple stereogenic centers and a distinctive cyclopropa[j]naphthalene core scaffold coupled with a furan moiety .
Fundamental Chemical Data
The compound is characterized by the following essential chemical identifiers and properties:
Property | Information |
---|---|
Chemical Name | methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate |
CAS Registry Number | 349487-98-5 |
Molecular Formula | C23H30O5 |
Molecular Weight | 386.48-386.49 g/mol |
Type of Compound | Diterpenoids |
This compound differs from its parent structure, methyl dodonate A (C21H28O4, MW: 344.4 g/mol), through the presence of an acetate group at the 4-position, which replaces a hydroxyl group in the parent compound .
Structural Characteristics
Molecular Structure Features
The structure of methyl dodonate A acetate contains several key functional groups that contribute to its chemical behavior:
-
A cyclopropa[j]naphthalene core skeleton
-
An acetoxy group at position 4
-
A methyl ester group
-
A furan ring attached via an ethyl linker
-
Multiple methyl substituents
The compound exhibits complex stereochemistry with six defined stereogenic centers (1aS,4S,4aR,5S,6R,8aS), creating a unique three-dimensional configuration that is likely critical to any biological activity it may possess .
Structural Identifiers
For precise chemical identification, the following structural descriptors are available:
Identifier | Value |
---|---|
SMILES | CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |
Standard InChIKey | KVAOLDXEOWNRQY-WMJZEDCSSA-N |
Standard InChI | InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1 |
These identifiers enable unambiguous recognition of the compound in chemical databases and literature .
Physical Properties
Physical State and Appearance
Methyl dodonate A acetate typically appears as a powder at room temperature . This physical state influences its handling and application procedures in laboratory settings.
Solubility Profile
Understanding the solubility characteristics of methyl dodonate A acetate is essential for its effective utilization in research:
Solvent | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
DMSO | Soluble |
Acetone | Soluble |
Water | Limited information available |
The compound demonstrates good solubility in a range of organic solvents, particularly those of medium to low polarity, which is consistent with its moderately lipophilic structure .
Research Applications and Significance
Reference Standard Applications
Methyl dodonate A acetate is primarily used as a reference standard in analytical chemistry and natural product research. Its well-defined structure makes it valuable for:
-
Chromatographic analysis of related compounds
-
Structure elucidation studies
-
Quality control protocols for natural product extracts
These applications require high-purity standards, typically 95% or greater, which are commercially available from specialized chemical suppliers .
Relationship to Diterpenoid Pharmacology
As a member of the diterpenoid family, methyl dodonate A acetate belongs to a compound class with diverse biological activities. While specific research on this particular compound's pharmacological properties appears limited in the literature, related diterpenoids have demonstrated:
-
Anti-inflammatory properties
-
Antimicrobial activities
-
Cytotoxic effects against various cancer cell lines
-
Modulation of cellular signaling pathways
The structural uniqueness of methyl dodonate A acetate suggests potential for novel biological activities that warrant further investigation.
Comparative Analysis with Related Compounds
Relationship to Methyl Dodonate A
Methyl dodonate A acetate is derived from methyl dodonate A through acetylation of a hydroxyl group at the 4-position. This structural modification:
-
Increases the molecular weight from 344.4 g/mol to 386.48 g/mol
-
Changes the molecular formula from C21H28O4 to C23H30O5
-
Potentially alters lipophilicity, membrane permeability, and biological activity
-
May influence metabolic stability and pharmacokinetic properties
These differences highlight the importance of acetylation as a common structural modification in natural product chemistry .
Position within Diterpenoid Classification
Within the broader classification of diterpenoids, methyl dodonate A acetate represents a specialized structural type with:
-
A cyclopropa[j]naphthalene framework that is relatively uncommon
-
Multiple stereogenic centers creating a specific three-dimensional arrangement
-
A combination of carbocyclic and heterocyclic (furan) components
These structural features distinguish it from more common diterpenoid classes such as labdanes, clerodanes, and kauranes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume